4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid
Overview
Description
4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid is an organic compound with the molecular formula C21H12N4O3. This compound is known for its unique structure, which includes a benzoxadiazole moiety linked to a naphthyridine ring and a benzoic acid group. It has applications in various fields, including chemistry, biology, and materials science .
Scientific Research Applications
4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid has a wide range of scientific research applications:
Mechanism of Action
As a phosphodiesterase PDE4D inhibitor, “4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid” likely works by inhibiting the action of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory responses . By inhibiting PDE4, this compound could potentially reduce inflammation and have therapeutic effects in conditions like prostate cancer .
Preparation Methods
The synthesis of 4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid typically involves multi-step organic reactionsReaction conditions often involve the use of solvents like dioxane and bases such as sodium carbonate, with temperatures maintained between 70-80°C . Industrial production methods may employ microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid can be compared with other similar compounds, such as:
2,1,3-Benzoxadiazole derivatives: These compounds share the benzoxadiazole core but differ in their substituents and overall structure.
Naphthyridine derivatives: These compounds have the naphthyridine ring but may lack the benzoxadiazole and benzoic acid groups.
Benzoic acid derivatives: These compounds contain the benzoic acid moiety but differ in their additional functional groups. The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
4-[8-(2,1,3-benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N4O3/c26-21(27)13-5-3-12(4-6-13)17-10-14-2-1-9-22-19(14)20(23-17)15-7-8-16-18(11-15)25-28-24-16/h1-11H,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALXIRPKVRUJQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC(=C2N=C1)C3=CC4=NON=C4C=C3)C5=CC=C(C=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430919 | |
Record name | 4-[8-(2,1,3-benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50430919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
426268-06-6 | |
Record name | 4-[8-(2,1,3-benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50430919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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